![molecular formula C21H18N6O2 B2510916 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol CAS No. 896816-13-0](/img/structure/B2510916.png)
2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol
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Overview
Description
The compound contains several functional groups including a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl group, a methoxyphenol group, and a dimethylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl core, followed by the introduction of the methoxyphenol and dimethylphenyl groups .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR and IR spectroscopy . The presence of various functional groups would result in characteristic peaks in the NMR and IR spectra .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methoxyphenol group could undergo reactions typical of phenols, while the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl group could participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, can be determined using various analytical techniques . These properties would be influenced by the structure of the compound and its functional groups .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (Cyclin-Dependent Kinase 2) is an appealing target for cancer therapy due to its selective action on tumor cells. Researchers have designed a new set of small molecules featuring two privileged scaffolds: pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds were synthesized as novel CDK2 inhibitors . Key findings include:
ADMET Studies: In silico ADMET studies and drug-likeness assessments indicated suitable pharmacokinetic properties, supporting their antitumor activity .
Multi-Target Ligands Using Reactive Linkers
Another avenue involves developing adenosine receptor antagonists with reactive linkers. Functionalizing these derivatives allows easy access to multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth . The compound exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth inhibition and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells, leading to cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-12-4-7-17(13(2)8-12)27-19-16(10-23-27)21-25-24-20(26(21)11-22-19)15-6-5-14(29-3)9-18(15)28/h4-11,28H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYZLDOIBUEPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=C(C=C(C=C5)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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